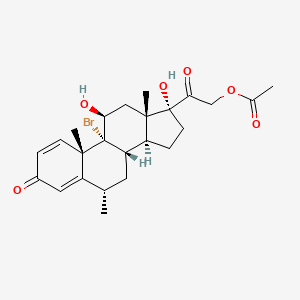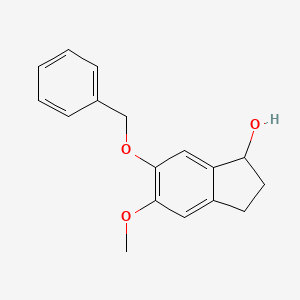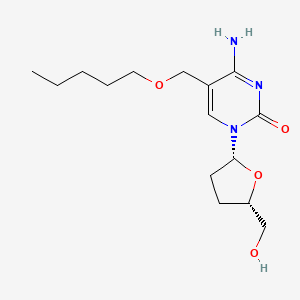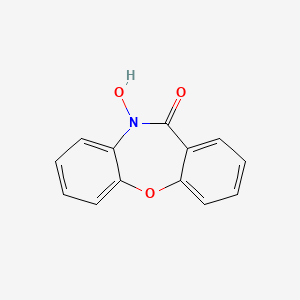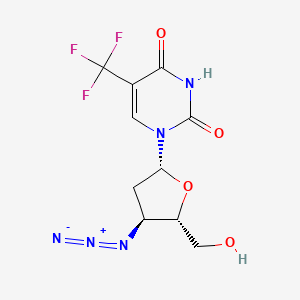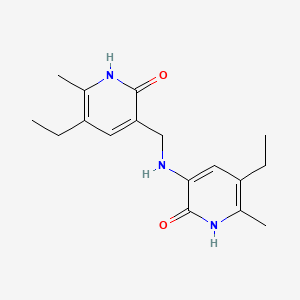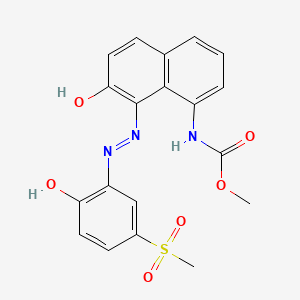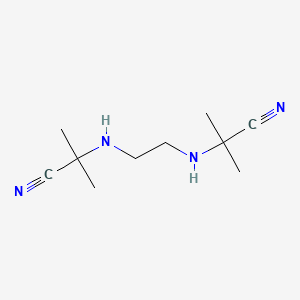
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol is a synthetic compound known for its unique structure and biological activities It belongs to the class of iminosugars, which are sugar analogs where the ring oxygen is replaced by nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol can be synthesized through several synthetic routes. One common method involves the reduction of 2,5-dideoxy-2,5-imino-D-mannitol using methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor of glycosidases, enzymes involved in carbohydrate metabolism.
Medicine: Investigated for its potential antiviral properties, particularly against herpes viruses.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol involves its interaction with specific molecular targets. It inhibits glycosidases by mimicking the transition state of the enzyme-substrate complex, thereby preventing the breakdown of glycosidic bonds. This inhibition can interfere with various biological processes, including viral replication and glycoprotein processing .
Comparison with Similar Compounds
Similar Compounds
2,5-Dideoxy-2,5-imino-D-mannitol: A closely related compound with similar glycosidase inhibitory activity.
Deoxynojirimycin: Another iminosugar known for its potent glycosidase inhibition.
Swainsonine: A natural alkaloid with glycosidase inhibitory properties.
Uniqueness
N-Methyl-2,5-dideoxy-2,5-imino-D-mannitol is unique due to its methyl group, which can enhance its stability and bioavailability compared to other similar compounds. This modification may also influence its binding affinity and specificity towards glycosidases, making it a valuable tool in biochemical research and therapeutic applications .
Properties
CAS No. |
117821-05-3 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c1-8-4(2-9)6(11)7(12)5(8)3-10/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m1/s1 |
InChI Key |
YWBPEHFIHKFMMC-DBRKOABJSA-N |
Isomeric SMILES |
CN1[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)CO |
Canonical SMILES |
CN1C(C(C(C1CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)

